molecular formula C12H10FN B13213990 3-(5-Fluoro-2-methylphenyl)pyridine

3-(5-Fluoro-2-methylphenyl)pyridine

Cat. No.: B13213990
M. Wt: 187.21 g/mol
InChI Key: ZBRSOCRPGVUHSX-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a 5-fluoro-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-methylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that joins an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Fluoro-2-methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2-Methylpyridine
  • 3-Methylpyridine
  • 4-Methylpyridine

Comparison: 3-(5-Fluoro-2-methylphenyl)pyridine stands out due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts unique electronic and steric properties. These modifications can enhance the compound’s reactivity and selectivity in various chemical reactions compared to its non-fluorinated or non-methylated analogues .

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

3-(5-fluoro-2-methylphenyl)pyridine

InChI

InChI=1S/C12H10FN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3

InChI Key

ZBRSOCRPGVUHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CN=CC=C2

Origin of Product

United States

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